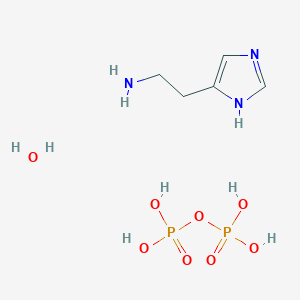

4-(2-Aminoethyl)imidazole bis(dihydrogen phosphate) hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

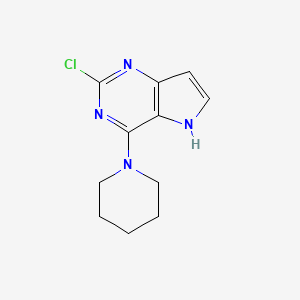

Histamine diphosphate monohydrate (CAS-RN 51-74-1) is a compound widely recognized for its role as a neurotransmitter in the nervous system and as a local mediator in various physiological processes. It is involved in neurotransmission, inflammation, smooth muscle contraction, capillary dilation, chemotaxis, cytokine production, and gastric acid secretion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Histamine diphosphate monohydrate can be synthesized by treating a hot solution of bis-3,4-dichlorobenzenesulfonate with an equivalent amount of barium hydroxide in water solution . The reaction conditions typically involve maintaining the mixture at an alkaline pH using calcium carbonate.

Industrial Production Methods: The industrial production of histamine diphosphate monohydrate generally follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

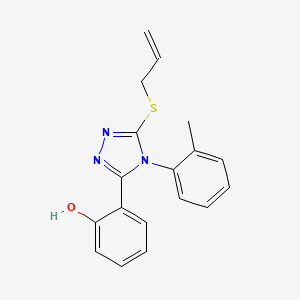

Types of Reactions: Histamine diphosphate monohydrate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of imidazole derivatives.

Reduction: Reduction reactions can modify the imidazole ring structure.

Substitution: Substitution reactions often involve the imidazole ring, leading to different histamine derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various imidazole derivatives and substituted histamine compounds .

Aplicaciones Científicas De Investigación

Histamine diphosphate monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of histamine derivatives.

Biology: Acts as a neurotransmitter and local mediator in physiological studies.

Mecanismo De Acción

Histamine diphosphate monohydrate exerts its effects by acting on histamine receptors, primarily H1 and H2 receptors. It causes dilation of arteries and capillaries, leading to increased blood flow and decreased systemic blood pressure. It also stimulates gastric gland secretion, resulting in increased gastric juice acidity . The compound’s action is mediated through the activation of nitric oxide synthetase and subsequent vasodilation .

Comparación Con Compuestos Similares

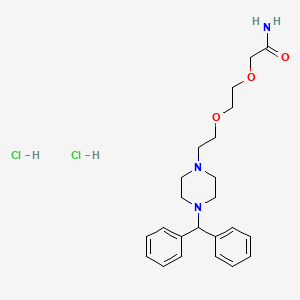

Histamine phosphate: Another histamine derivative with similar physiological effects.

Histamine dihydrochloride: Used in similar diagnostic and therapeutic applications.

Histamine bisphosphate: Shares similar chemical properties and applications

Uniqueness: Histamine diphosphate monohydrate is unique due to its specific molecular structure, which allows it to interact effectively with histamine receptors and exert potent physiological effects. Its monohydrate form also contributes to its stability and solubility in aqueous solutions .

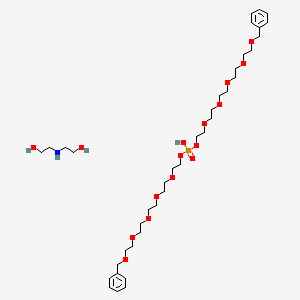

Propiedades

Fórmula molecular |

C5H15N3O8P2 |

|---|---|

Peso molecular |

307.14 g/mol |

Nombre IUPAC |

2-(1H-imidazol-5-yl)ethanamine;phosphono dihydrogen phosphate;hydrate |

InChI |

InChI=1S/C5H9N3.H4O7P2.H2O/c6-2-1-5-3-7-4-8-5;1-8(2,3)7-9(4,5)6;/h3-4H,1-2,6H2,(H,7,8);(H2,1,2,3)(H2,4,5,6);1H2 |

Clave InChI |

DIJCZIWVYBPQBD-UHFFFAOYSA-N |

SMILES canónico |

C1=C(NC=N1)CCN.O.OP(=O)(O)OP(=O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)